![molecular formula C17H20N2O4 B2807573 ethyl 2-[3-(4-methoxystyryl)-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]acetate CAS No. 1164457-83-3](/img/structure/B2807573.png)
ethyl 2-[3-(4-methoxystyryl)-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]acetate
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Description
Scientific Research Applications
- The synthesized derivatives of this compound have demonstrated significant antioxidant potential. Their IC50 values range from 0.13 to 8.43 µmol/ml. Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative damage .
- Compound Z13, derived from this molecule, exhibited potent anti-inflammatory activity with an IC50 value of 0.03 µmol/ml. This value is comparable to the standard anti-inflammatory drug ibuprofen (IC50 = 0.11 µmol/ml) .
- Several derivatives of this compound displayed antibacterial potential, particularly against Pseudomonas aeruginosa. Among these, compound Z2 exhibited the highest potential with a minimum inhibitory concentration (MIC) value of 0.0069 µmol/ml .
- Ethyl 2-[3-(4-methoxystyryl)-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]acetate serves as an important intermediate for synthesizing 4-hydroxy-2-pyridone derivatives .
- The compound’s unique structure and potential biological activities make it an interesting candidate for further exploration in drug discovery. Medicinal chemists can investigate its interactions with specific targets and optimize its properties .
- Ethyl 2-[3-(4-methoxystyryl)-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]acetate interacts with metals and contributes to the stability of certain organometallic compounds. It is also employed as a component in sunscreens .
Antioxidant Activity
Anti-Inflammatory Properties
Antimicrobial Activity
Chemical Synthesis Intermediary
Medicinal Chemistry and Drug Discovery
Organometallic Compounds and Sunscreens
properties
IUPAC Name |
ethyl 2-[3-[(E)-2-(4-methoxyphenyl)ethenyl]-6-oxo-4,5-dihydropyridazin-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-3-23-17(21)12-19-16(20)11-8-14(18-19)7-4-13-5-9-15(22-2)10-6-13/h4-7,9-10H,3,8,11-12H2,1-2H3/b7-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTNQNOCELQQYTK-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)CCC(=N1)C=CC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CN1C(=O)CCC(=N1)/C=C/C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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